Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 129663-20-3
VCID: VC7539999
InChI: InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3
SMILES: CCOC(=O)C1=C(ON=C1C)C(=O)CBr
Molecular Formula: C9H10BrNO4
Molecular Weight: 276.086

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

CAS No.: 129663-20-3

Cat. No.: VC7539999

Molecular Formula: C9H10BrNO4

Molecular Weight: 276.086

* For research use only. Not for human or veterinary use.

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate - 129663-20-3

Specification

CAS No. 129663-20-3
Molecular Formula C9H10BrNO4
Molecular Weight 276.086
IUPAC Name ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3
Standard InChI Key XWPKNBQNOKXDTA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(ON=C1C)C(=O)CBr

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The IUPAC name ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate reflects its substitution pattern:

  • A methyl group at position 3 of the isoxazole ring.

  • A bromoacetyl (-CO-CH₂Br) group at position 5.

  • An ethyl ester (-COOEt) at position 4 .

The SMILES notation CCOC(=O)C1=C(ON=C1C)C(=O)CBr and InChIKey XWPKNBQNOKXDTA-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves multi-step strategies to construct the isoxazole ring and introduce substituents:

  • Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with β-diketones or via [3+2] cycloaddition between nitrile oxides and alkynes.

  • Functionalization:

    • Bromoacetylation using bromoacetyl bromide under anhydrous conditions.

    • Esterification with ethanol in the presence of acid catalysts .

Example Protocol:

  • React 3-methylisoxazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Treat with ethanol to yield ethyl 3-methylisoxazole-4-carboxylate.

  • Introduce bromoacetyl group via Friedel-Crafts acylation.

Optimization Challenges

  • Reactivity Control: The bromoacetyl group’s electrophilicity necessitates low temperatures (-10°C to 0°C) to avoid side reactions.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is often required due to by-products like diacetylated derivatives.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight276.08 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely insoluble in water; soluble in DMSO, DMF
StabilitySensitive to moisture and heat; store at 2–8°C

The compound’s limited solubility in aqueous media aligns with its ester and hydrophobic isoxazole components . Stability studies recommend inert atmosphere storage to prevent hydrolysis of the bromoacetyl group.

Reactivity and Functional Group Transformations

Bromoacetyl Group

The bromoacetyl moiety serves as a versatile electrophile:

  • Nucleophilic Substitution: Reacts with amines (e.g., pyrrolidine) to form acetamide derivatives.

  • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids facilitated by palladium catalysts .

Ethyl Ester

  • Hydrolysis: Under basic conditions (NaOH/EtOH), converts to the carboxylic acid, enabling further derivatization .

  • Transesterification: Reacts with higher alcohols (e.g., benzyl alcohol) to yield bulkier esters .

Biological Activity and Applications

Agrochemical Applications

Bromoacetyl derivatives are explored as herbicides and fungicides. The compound’s reactivity toward thiol groups may disrupt fungal cell wall synthesis.

HazardPrecautionary MeasuresSource
Skin/Eye IrritationWear gloves, goggles
Respiratory SensitivityUse fume hood
Environmental ToxicityAvoid aquatic release

No specific LD₅₀ data are available, but analogous bromo compounds require handling under strict containment .

Current Research and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Target Identification: High-throughput screening needed to identify protein targets.

Emerging Opportunities

  • PROTAC Development: The bromoacetyl group could link target proteins to E3 ubiquitin ligases, enabling targeted degradation.

  • Covalent Inhibitors: Irreversible binding to cysteine residues in enzymes like KRAS G12C.

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